![molecular formula C21H22ClFN4O3 B609716 O-Desmethyl Gefitinib CAS No. 847949-49-9](/img/structure/B609716.png)
O-Desmethyl Gefitinib
描述
O-去甲吉非替尼是吉非替尼的重要活性代谢产物,吉非替尼是一种众所周知的表皮生长因子受体 (EGFR) 酪氨酸激酶抑制剂。该化合物在癌症研究和治疗领域至关重要,特别是针对非小细胞肺癌。O-去甲吉非替尼保留了吉非替尼的抑制特性,使其成为针对 EGFR 的有效药物。
作用机制
O-去甲吉非替尼通过抑制表皮生长因子受体 (EGFR) 的酪氨酸激酶活性发挥作用。这种抑制阻止了受体上酪氨酸残基的磷酸化,从而阻断了参与细胞增殖和存活的下游信号通路。该化合物特异性靶向 EGFR 的 ATP 结合位点,导致肿瘤生长抑制和癌细胞凋亡的诱导。
生化分析
Biochemical Properties
O-Desmethyl Gefitinib exhibits significant activity as an inhibitor of tyrosine residue phosphorylation in EGFR . It interacts with the EGFR enzyme, inhibiting its function . The nature of these interactions involves the binding of this compound to the ATP-binding site of the enzyme, preventing autophosphorylation and kinase activation .
Cellular Effects
This compound shows slightly reduced activity in whole-cell assays, with an IC50 of 760, in contrast to gefitinib’s 49 nM . This suggests that this compound influences cell function by modulating cell signaling pathways, specifically those involving EGFR .
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting the intracellular phosphorylation of numerous tyrosine kinases associated with transmembrane cell surface receptors, including the tyrosine kinases associated with the epidermal growth factor receptor (EGFR-TK) .
Temporal Effects in Laboratory Settings
It is known that the plasma concentrations of this compound were higher over 24 hours after taking gefitinib .
Metabolic Pathways
This compound is involved in metabolic pathways facilitated by the cytochrome P450 isoform CYP2D6 . It is a product of the metabolism of gefitinib, an anticancer drug .
准备方法
合成路线和反应条件
O-去甲吉非替尼的合成通常涉及吉非替尼的去甲基化。此过程可以使用各种去甲基化试剂来实现,例如三溴化硼 (BBr3) 或三氯化铝 (AlCl3),在二氯甲烷等有机溶剂中进行。该反应通常在惰性气氛下低温进行,以防止副反应发生。
工业生产方法
O-去甲吉非替尼的工业生产遵循类似的合成路线,但规模更大。该工艺涉及严格的纯化步骤,包括结晶和色谱,以确保高纯度和高产率。使用自动化反应器和连续流动系统可以提高效率和可扩展性。
化学反应分析
反应类型
O-去甲吉非替尼会发生各种化学反应,包括:
氧化: 它可以被氧化形成相应的醌类或其他氧化衍生物。
还原: 还原反应可以将其转化为更还原的形式,可能改变其生物活性。
取代: 亲核取代反应可以引入不同的官能团,改变其性质。
常用试剂和条件
氧化: 常用的氧化剂包括过氧化氢 (H2O2) 和高锰酸钾 (KMnO4)。
还原: 常用的还原剂包括硼氢化钠 (NaBH4) 或氢化铝锂 (LiAlH4)。
取代: 在碱的存在下,卤代烷或酰氯等试剂可以促进取代反应。
主要生成产物
这些反应生成的主要产物取决于所用条件和试剂。例如,氧化可能产生醌类,而取代反应可以产生各种烷基化或酰基化衍生物。
科学研究应用
Inhibition of EGFR Activity
Research has shown that O-desmethyl gefitinib exhibits inhibitory effects on EGFR, although it is less potent than gefitinib itself. In vitro studies indicate that while gefitinib has an IC50 value of 0.022 µM against EGFR, this compound's IC50 is approximately 0.036 µM, demonstrating similar but reduced inhibitory activity . This suggests that while this compound may not significantly contribute to the therapeutic effects of gefitinib, it still possesses relevant pharmacological properties.
Pharmacokinetics
A recent study assessed the pharmacokinetics of gefitinib and its metabolites in elderly patients with EGFR-mutated advanced NSCLC. The area under the plasma concentration-time curve (AUC) for this compound was found to be 10.6 ± 14 µM h, indicating substantial systemic exposure . This highlights the importance of considering both gefitinib and its metabolite in treatment regimens.
Treatment of Non-Small Cell Lung Cancer
This compound has been studied as part of the pharmacological profile of gefitinib in treating NSCLC. While desmethyl gefitinib alone shows limited efficacy in tumor growth inhibition compared to gefitinib, its presence in plasma at therapeutic levels necessitates further investigation into its potential roles in combination therapies or as a biomarker for treatment response .
Drug Interaction Studies
This compound's interaction with various drug transporters and metabolic enzymes has been explored. For instance, a study indicated that cranberry juice could modulate the pharmacokinetics of gefitinib and its metabolite by affecting P-glycoprotein and cytochrome P450 enzymes . Understanding these interactions can inform strategies to enhance therapeutic efficacy through dietary modifications or co-administration with other agents.
Efficacy and Safety Profiles
Clinical trials focusing on the safety and efficacy profiles of gefitinib often report on this compound as part of their metabolic assessments. For example, a study involving elderly patients revealed that while some experienced adverse effects like diarrhea and liver enzyme elevations, these were manageable within the context of ongoing treatment .
Comparative Studies with Other Agents
Comparative studies have been conducted to evaluate the effectiveness of this compound against other therapeutic agents in NSCLC treatment protocols. These studies often emphasize the need to understand not only the direct effects on tumor cells but also how metabolites can influence overall treatment outcomes and patient quality of life.
Data Summary Table
Property | Gefitinib | This compound |
---|---|---|
IC50 (EGFR Inhibition) | 0.022 µM | 0.036 µM |
AUC (Plasma Concentration) | Varies by patient | 10.6 ± 14 µM h |
Clinical Efficacy | Significant tumor inhibition | Limited effect observed |
Drug Interaction Potential | Yes | Yes |
相似化合物的比较
类似化合物
吉非替尼: 母体化合物,也是 EGFR 抑制剂,但有一个 O-去甲吉非替尼没有的甲基。
厄洛替尼: 另一种具有类似作用机制但化学结构不同的 EGFR 抑制剂。
阿法替尼: 一种更广谱的 EGFR 抑制剂,也靶向 ErbB 家族的其他成员。
独特性
O-去甲吉非替尼由于其特异性的去甲基化结构而独一无二,与吉非替尼相比,它可能导致不同的药代动力学和药效学特性。 其形成依赖于 CYP2D6 酶的活性,该酶在个体之间存在差异,可能影响其疗效和安全性 .
如果您还有其他问题或需要更多详细信息,请随时提问!
生物活性
O-Desmethyl gefitinib is a major metabolite of gefitinib, an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor widely used in the treatment of non-small cell lung cancer (NSCLC). Understanding the biological activity of this metabolite is crucial for evaluating its potential therapeutic implications and safety profile.
Metabolism and Pharmacokinetics
Gefitinib undergoes extensive metabolic transformations, primarily through O-demethylation, which leads to the formation of this compound. The metabolism is primarily mediated by cytochrome P450 enzymes, particularly CYP3A4 and CYP2D6, with significant contributions from oxidative pathways involving the morpholine ring and defluorination processes .
In pharmacokinetic studies, this compound has been detected in plasma at concentrations comparable to gefitinib itself. However, its pharmacokinetic profile indicates that it reaches peak concentrations more rapidly than gefitinib, suggesting differences in absorption and distribution dynamics .
Biological Activity
Inhibition of EGFR : this compound exhibits inhibitory activity against EGFR, although its potency is significantly lower than that of gefitinib. In enzyme assays, this compound has an IC50 value of approximately 0.036 µM compared to gefitinib's 0.022 µM, indicating a reduced but still relevant capacity to inhibit EGFR tyrosine kinase activity . However, in whole cell assays, its effectiveness drops considerably, with an IC50 of 0.76 µM, making it about 15 times less active than gefitinib against EGF-stimulated cell growth .
Cell Penetration : One of the key limitations of this compound is its poor cellular penetration, which significantly reduces its therapeutic potential compared to gefitinib. This limitation has been highlighted in various studies where this compound showed minimal impact on tumor growth in vivo despite comparable plasma concentrations .
Comparative Efficacy in Clinical Studies
Clinical studies have demonstrated that while gefitinib is effective as a first-line treatment for patients with EGFR mutation-positive NSCLC, the contribution of this compound to overall therapeutic efficacy remains minimal. For instance, a study indicated that approximately 90% of gefitinib is excreted unchanged in feces and urine, suggesting that the active metabolite does not significantly contribute to the drug's clinical effects .
Table 1: Comparison of Gefitinib and this compound
Parameter | Gefitinib | This compound |
---|---|---|
IC50 (EGFR Inhibition) | 0.022 µM | 0.036 µM |
IC50 (Cell Growth Inhibition) | 0.049 µM | 0.76 µM |
Plasma Concentration | Higher | Comparable |
Cell Penetration | High | Low |
Therapeutic Contribution | Significant | Minimal |
Case Studies and Clinical Implications
Several case studies have explored the pharmacodynamics of gefitinib and its metabolites in NSCLC patients. For example, a meta-analysis indicated that patients treated with gefitinib showed improved progression-free survival (PFS) compared to those receiving standard chemotherapy . However, the role of this compound in these outcomes was not clearly defined.
Moreover, adverse effects associated with gefitinib treatment—such as liver toxicity and gastrointestinal issues—have prompted investigations into the metabolic pathways to optimize dosing regimens and minimize toxicity . Understanding the metabolism and activity of this compound could lead to better management strategies for patients experiencing side effects.
属性
IUPAC Name |
4-(3-chloro-4-fluoroanilino)-6-(3-morpholin-4-ylpropoxy)quinazolin-7-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClFN4O3/c22-16-10-14(2-3-17(16)23)26-21-15-11-20(19(28)12-18(15)24-13-25-21)30-7-1-4-27-5-8-29-9-6-27/h2-3,10-13,28H,1,4-9H2,(H,24,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFMMYZUUCFPEHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCOC2=C(C=C3C(=C2)C(=NC=N3)NC4=CC(=C(C=C4)F)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClFN4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50461102 | |
Record name | O-Desmethyl Gefitinib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50461102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
847949-49-9 | |
Record name | o-Desmethyl gefitinib | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0847949499 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | O-Desmethyl Gefitinib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50461102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | O-DESMETHYL GEFITINIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53LPA3P6SI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: Which cytochrome P450 enzyme is primarily responsible for the formation of O-Desmethyl Gefitinib?
A2: Research points to CYP2D6 as the primary enzyme responsible for metabolizing Gefitinib into this compound. [] While other enzymes like CYP3A4 contribute to Gefitinib metabolism overall, CYP2D6 specifically facilitates the O-demethylation reaction leading to M523595 formation. []
Q2: How do genetic variations in CYP2D6 impact the metabolism of Gefitinib and, consequently, the formation of this compound?
A3: Studies have shown that variations in the CYP2D6 gene can significantly alter its enzymatic activity. [, ] Some variations lead to decreased clearance of Gefitinib, suggesting a potential build-up of the drug in individuals carrying these variations. [, ] Conversely, other variations might increase clearance, potentially leading to lower exposure to both Gefitinib and its metabolite, this compound. [, ]
Q3: Are there analytical methods available to accurately measure the concentrations of both Gefitinib and this compound in biological samples?
A4: Yes, researchers have developed and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the simultaneous determination of Gefitinib and this compound in human plasma. [, ] This technique enables accurate quantification of both compounds, crucial for understanding their pharmacokinetic profiles and potential clinical implications.
Q4: Beyond its role as a metabolite, has this compound demonstrated any significant biological activities or interactions?
A5: While this compound is primarily recognized as a metabolite of Gefitinib, research indicates its potential to inhibit SN-38 glucuronidation. [] SN-38, an active metabolite of the anticancer drug Irinotecan, undergoes glucuronidation as a detoxification pathway. Therefore, this compound's inhibitory effect on this process might influence SN-38's efficacy and toxicity profile, warranting further investigation.
Q5: How does the pharmacokinetic profile of Gefitinib differ in elderly patients compared to younger populations, and are there any implications for this compound levels?
A6: Studies investigating Gefitinib pharmacokinetics in elderly patients with EGFR-mutated advanced non-small cell lung cancer are underway. [] As age-related physiological changes can influence drug absorption, distribution, metabolism, and excretion, understanding these differences is crucial for optimizing Gefitinib dosing and predicting potential variations in this compound levels in elderly patients.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。